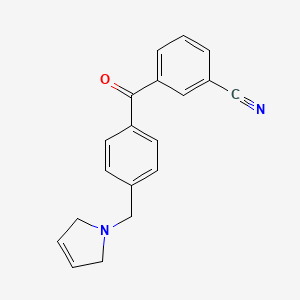

3-(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile

Description

3-(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile (CAS: 898763-85-4) is a synthetic organic compound with the molecular formula C₁₉H₁₆N₂O and a molecular weight of 288.35 g/mol . It features a benzonitrile group at the 3-position of the benzoyl ring and a 2,5-dihydro-1H-pyrrole (pyrrolinyl) substituent at the para-position of the adjacent benzyl group. The compound is characterized by its high purity (97%) and is primarily utilized in research settings for structural and pharmacological studies .

Properties

IUPAC Name |

3-[4-(2,5-dihydropyrrol-1-ylmethyl)benzoyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O/c20-13-16-4-3-5-18(12-16)19(22)17-8-6-15(7-9-17)14-21-10-1-2-11-21/h1-9,12H,10-11,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDOXIOANDUIDSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CC2=CC=C(C=C2)C(=O)C3=CC=CC(=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60643018 | |

| Record name | 3-{4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898763-85-4 | |

| Record name | Benzonitrile, 3-[4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]benzoyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898763-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-{4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Attachment of the Benzoyl Group: The pyrrole derivative is then reacted with a benzoyl chloride in the presence of a base such as triethylamine to form the benzoyl-pyrrole intermediate.

Introduction of the Benzonitrile Group: The final step involves the reaction of the benzoyl-pyrrole intermediate with a benzonitrile derivative under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.

Reduction: The nitrile group can be reduced to form primary amines using reagents such as lithium aluminum hydride.

Substitution: The benzoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Pyrrole-2,5-dione derivatives.

Reduction: Primary amines.

Substitution: Various substituted benzoyl derivatives.

Scientific Research Applications

3-(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.

Mechanism of Action

The mechanism of action of 3-(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrole ring and benzoyl group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, thereby modulating their activity . The nitrile group can also participate in coordination with metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Positional Isomer: 4-(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile

This compound (CAS: 898763-87-6) is a positional isomer of the target molecule, differing only in the substitution pattern of the benzonitrile group (4-position instead of 3-position). Both compounds share identical molecular formulas (C₁₉H₁₆N₂O) and molecular weights (288.34 g/mol) . However, the altered substitution position may influence electronic properties, steric interactions, and binding affinities in biological systems.

Functionalized Analog: 4-[4-Hydroxy-1-(2-hydroxy-propyl)-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonyl]-benzonitrile (Compound 43)

Its molecular formula (C₂₄H₂₅N₂O₄) and higher molecular weight (405.19 g/mol) reflect these modifications . Key differences include:

- Physical Properties: Compound 43 has a melting point of 234–236°C and requires recrystallization from methanol, indicating distinct solubility and crystallinity profiles .

General Comparison of Key Properties

Research Findings and Implications

- In contrast, Compound 43’s hydroxyl and isopropyl groups may enhance hydrogen-bonding capacity but reduce membrane permeability .

- Synthetic Challenges : The low yield of Compound 12% underscores the difficulty of introducing multiple polar substituents, whereas the target compound’s simpler structure likely allows more straightforward synthesis .

- Commercial Viability : The target compound’s higher purity (97%) and availability make it preferable for standardized assays compared to its analogs .

Biological Activity

The compound 3-(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile (CAS No. 898763-85-4) is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and sources.

Molecular Structure

- Molecular Formula : C19H16N2O

- Molecular Weight : 288.34 g/mol

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | Not available |

| Purity | NLT 98% |

Research indicates that compounds similar to This compound may interact with various biological targets, including enzymes and receptors involved in critical signaling pathways. The presence of the pyrrolidine moiety suggests potential interactions with neurotransmitter systems, which could lead to neuroprotective effects.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzonitrile compounds exhibit significant anticancer properties. For instance, a related compound was shown to inhibit the PD-1/PD-L1 interaction, a crucial pathway in cancer immune evasion. The IC50 values reported for similar compounds ranged from 8.52 μM to 14.08 μM, indicating promising therapeutic potential against tumors .

Neuroprotective Effects

The structural characteristics of This compound suggest possible neuroprotective effects. Compounds containing the dihydropyrrole structure have been linked to antioxidant properties, which may help mitigate oxidative stress in neuronal cells .

Study 1: Inhibition of PD-1/PD-L1 Interaction

A study focused on synthesizing a series of benzonitrile derivatives found that certain compounds effectively inhibited the PD-1/PD-L1 interaction, which is essential for T-cell activation in cancer therapy. The synthesized derivatives displayed IC50 values indicative of their potency as inhibitors .

Study 2: Antioxidant Properties

Research evaluating the antioxidant capacity of related pyrrolidine-containing compounds demonstrated their ability to scavenge free radicals effectively. This property is crucial for developing neuroprotective agents aimed at treating neurodegenerative diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.